Fosazepam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

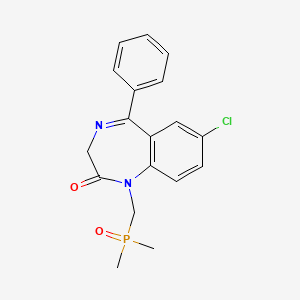

Fosazepam ist ein Benzodiazepin-Derivat, das für seine sedativen und anxiolytischen Wirkungen bekannt ist. Es ist ein wasserlösliches Derivat von Diazepam, das durch Substitution einer Dimethylphosphorylgruppe hergestellt wird, um die Löslichkeit in Wasser zu verbessern . This compound hat ähnliche Auswirkungen auf den Schlaf wie andere Benzodiazepine, was zu einer verlängerten Schlafdauer führt, aber die Schlafqualität möglicherweise verschlechtert, indem es den Tiefschlaf unterdrückt und den Leichtschlaf erhöht .

Vorbereitungsmethoden

Fosazepam wird durch Modifikation der chemischen Struktur von Diazepam synthetisiert. Der Prozess beinhaltet die Substitution einer Dimethylphosphorylgruppe am Diazepam-Molekül . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind in der öffentlichen Literatur nicht ausführlich beschrieben, aber sie folgen im Allgemeinen den Prinzipien der organischen Synthese, die Benzodiazepin-Derivate betreffen.

Analyse Chemischer Reaktionen

Fosazepam unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind für this compound weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Metaboliten von this compound, darunter 3-Hydroxythis compound und Desmethyldiazepam .

Wissenschaftliche Forschungsanwendungen

Fosazepam hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: this compound wird auf seine potenzielle Verwendung als Beruhigungsmittel und Anxiolytikum untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Gamma-Aminobuttersäure-Rezeptoren im Gehirn verstärkt. Diese Rezeptoren sind inhibitorische Neurotransmitter, die die neuronale Erregbarkeit reduzieren. This compound bindet an eine bestimmte Stelle am Gamma-Aminobuttersäure-Rezeptor, wodurch die Affinität des Rezeptors für Gamma-Aminobuttersäure erhöht und seine inhibitorischen Wirkungen verstärkt werden . Dies führt zu sedativen und anxiolytischen Wirkungen sowie zu Veränderungen der Schlafmuster .

Wirkmechanismus

Fosazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid receptors in the brain. These receptors are inhibitory neurotransmitters that reduce neuronal excitability. This compound binds to a specific site on the gamma-aminobutyric acid receptor, increasing the receptor’s affinity for gamma-aminobutyric acid and enhancing its inhibitory effects . This leads to sedative and anxiolytic effects, as well as changes in sleep patterns .

Vergleich Mit ähnlichen Verbindungen

Fosazepam ähnelt anderen Benzodiazepinen wie Diazepam, Nitrazepam und Lorazepam. Es hat einige einzigartige Eigenschaften:

Zu ähnlichen Verbindungen gehören Diazepam, Nitrazepam, Lorazepam, Alprazolam und Clonazepam .

Biologische Aktivität

Fosazepam, a water-soluble derivative of diazepam, belongs to the benzodiazepine class of drugs, which are primarily utilized for their anxiolytic and sedative-hypnotic properties. This compound has garnered attention for its pharmacological profile, mechanisms of action, and clinical applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Profile

This compound exhibits a range of biological activities primarily through its interaction with the central nervous system (CNS). It acts as an agonist at the gamma-aminobutyric acid (GABA) receptor sites, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability .

- GABA Receptor Modulation : Fosazepam enhances GABA's binding affinity to its receptor, facilitating an increased inhibitory effect on neuronal activity.

- Sedative Effects : Clinical studies indicate that this compound significantly reduces sleep onset latency and increases total sleep time compared to placebo .

- Anxiolytic Properties : Similar to diazepam, fosazepam exhibits anxiolytic effects, making it effective in treating anxiety disorders.

Comparative Efficacy with Diazepam

This compound's efficacy has been compared with diazepam in various studies. A notable study assessed the effects of both drugs on sleep patterns using electroencephalography (EEG) and subjective assessments. The results indicated that this compound not only improved sleep quality but also had prolonged effects on sleep parameters compared to diazepam .

| Parameter | This compound (60 mg) | Diazepam (10 mg) |

|---|---|---|

| Sleep Onset Latency | Reduced | Reduced |

| Total Sleep Time | Increased | Increased |

| Stage 1 Sleep Duration | Reduced | Not significantly affected |

| Stage 2 Sleep Duration | Increased | Not significantly affected |

| Subjective Well-being | Improved | Improved |

Case Studies and Clinical Findings

- Sleep Quality Improvement : In a controlled trial involving healthy adults, fosazepam was shown to enhance sleep quality with fewer hangover effects compared to other benzodiazepines. Participants reported better overall well-being the day after administration .

- Long-term Use and Cognitive Effects : A retrospective analysis explored the long-term cognitive effects associated with benzodiazepine use, including fosazepam. While short-term use was associated with improved sleep and reduced anxiety, concerns were raised regarding potential cognitive decline with prolonged use .

- Adverse Events Monitoring : A pharmacovigilance study highlighted that while this compound is generally well-tolerated, monitoring for adverse events is crucial. Reports indicated a lower incidence of severe adverse effects compared to traditional benzodiazepines like diazepam .

Eigenschaften

CAS-Nummer |

35322-07-7 |

|---|---|

Molekularformel |

C18H18ClN2O2P |

Molekulargewicht |

360.8 g/mol |

IUPAC-Name |

7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI-Schlüssel |

JMYCGCXYZZHWMO-UHFFFAOYSA-N |

SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Kanonische SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Key on ui other cas no. |

35322-07-7 |

Synonyme |

fosazepam |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.